molecular formula C10H14N2O4S B241641 Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B241641
M. Wt: 258.3 g/mol
InChI Key: YZTVYKJYVBICKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to act by chelating metal ions and forming stable complexes. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. The compound has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its stability and ease of handling. The compound is also readily available and can be synthesized using simple methods. However, one limitation is the lack of information on its toxicity and safety, which needs to be further investigated before it can be used in clinical applications.

Future Directions

There are several future directions for the research on Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to study its interactions with metal ions and its potential applications in catalysis and material science. Further research is also needed to investigate its toxicity and safety profile and to optimize its synthesis method for improved yield and purity.
Conclusion
Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has shown promising results in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential as a therapeutic agent and to optimize its synthesis method for improved yield and purity.

Synthesis Methods

Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been synthesized using various methods, including the reaction of 2-aminothiazole with methyl chloroformate and ethyl chloroformate in the presence of triethylamine, and the reaction of 2-aminothiazole with methyl chloroformate followed by the reaction with ethyl chloroformate in the presence of triethylamine. The yield of the compound varies depending on the method used, and the purity can be improved by recrystallization.

Scientific Research Applications

Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been used in various scientific research applications, including as a ligand for metal ions, as a fluorescent probe for the detection of metal ions, and as a potential anticancer agent. The compound has shown promising results in these applications, and further research is being conducted to explore its potential in other fields.

properties

Product Name

Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C10H14N2O4S

Molecular Weight

258.3 g/mol

IUPAC Name

ethyl 2-[(2-methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H14N2O4S/c1-4-16-9(14)8-6(2)11-10(17-8)12-7(13)5-15-3/h4-5H2,1-3H3,(H,11,12,13)

InChI Key

YZTVYKJYVBICKH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC)C

Origin of Product

United States

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